molecular formula C10H16Cl2N2 B13471086 (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride

(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride

Katalognummer: B13471086
Molekulargewicht: 235.15 g/mol
InChI-Schlüssel: AFTBDXDCQXZEOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH. It is a solid substance that is often used in various chemical and biological research applications. The compound is known for its unique structure, which includes a cyclopropylmethyl group and a pyridin-2-ylmethyl group, making it a valuable building block in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with pyridine-2-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific combination of cyclopropylmethyl and pyridin-2-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C10H16Cl2N2

Molekulargewicht

235.15 g/mol

IUPAC-Name

1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)8-11-7-9-4-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H

InChI-Schlüssel

AFTBDXDCQXZEOC-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNCC2=CC=CC=N2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.